molecular formula C14H14N4 B1372019 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1211409-49-2

1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B1372019
CAS No.: 1211409-49-2
M. Wt: 238.29 g/mol
InChI Key: FTWIGHVVRPSPRQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a high-purity chemical reagent designed for research and development applications . This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its close structural similitude to purine bases adenine and guanine, which allows it to interact with a variety of biological targets . Pyrazolo[3,4-b]pyridine derivatives are extensively investigated for their substantial pharmacological potential, including as kinase inhibitors, anticancer, antiviral, and anti-inflammatory agents . The specific substitution pattern of this compound—featuring a benzyl group at the N1 position and a methyl group at C3—is common in drug discovery and aligns with patterns found in compounds with documented biological activity . This structure makes it a valuable building block for the design and synthesis of novel bioactive molecules. Researchers utilize this compound as a key intermediate in the development of potential therapies, leveraging its versatility in nucleophilic substitution and metal-catalyzed cross-coupling reactions to further functionalize the core structure . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-10-13-7-12(15)8-16-14(13)18(17-10)9-11-5-3-2-4-6-11/h2-8H,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWIGHVVRPSPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cascade 6-endo-dig Cyclization Approach

A notable preparation method involves a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, catalyzed by silver salts or halogen sources. This method enables the formation of diversified pyrazolo[3,4-b]pyridine frameworks with high regioselectivity and functional group tolerance.

  • Reaction conditions: 3-methyl-1-phenyl-1H-pyrazol-5-amine (analogous to the pyrazole core) reacts with an alkynyl aldehyde in the presence of Ag(CF3CO2) (10 mol%) and triflic acid (30 mol%) in N,N-dimethylacetamide (DMAc) at 100 °C for 2 hours.
  • Mechanism: Initial condensation forms an intermediate imine, followed by silver-coordinated alkyne activation and 6-endo-dig cyclization to yield the pyrazolo[3,4-b]pyridine ring system.
  • Outcome: This method allows the introduction of various substituents, including halogens, which can be further functionalized.

This approach was patented (Yantai University, CN 112300157) and is recognized for its versatility in synthesizing pyrazolo[3,4-b]pyridine derivatives with potential antitumor activity.

Multi-Step Synthesis from Pyrazole and Pyridine Derivatives

The classical synthesis of 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves:

  • Starting from 3-methyl-5-aminopyrazole or related pyrazole derivatives
  • Introduction of the benzyl group via alkylation (e.g., benzyl bromide)
  • Cyclization to form the fused pyrazolo[3,4-b]pyridine core
  • Functionalization at the 5-position to introduce the amino group

This method typically requires careful control of reaction conditions to ensure regioselectivity and high yield. The process may include:

  • Condensation reactions to form key intermediates
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) for amine installation
  • Deprotection steps if protecting groups are used during synthesis

An example of such a synthetic route includes palladium-catalyzed coupling of intermediates followed by deprotection and condensation to yield the target compound.

Domino and Multi-Component Reactions

Domino or multi-component reactions have also been explored to efficiently construct the pyrazolo[3,4-b]pyridine scaffold:

  • Reaction of 3-methyl-5-aminopyrazole with aldehydes and cyclic diketones (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) under reflux conditions in 2-propanol.
  • These reactions proceed via sequential condensation and cyclization, leading to pyrazolo[3,4-b]pyridone derivatives.
  • Yields reported range from moderate to good (48–75%), with structures confirmed by NMR and IR spectroscopy.

While this method is more focused on pyrazolo[3,4-b]pyridone systems, it demonstrates the utility of domino reactions in building complex fused heterocycles related to the target compound.

Detailed Data Table: Summary of Preparation Conditions

Preparation Method Starting Materials Catalysts/Reagents Solvent Temperature Reaction Time Yield (%) Notes
Cascade 6-endo-dig cyclization 3-methyl-1-phenyl-1H-pyrazol-5-amine + alkynyl aldehyde Ag(CF3CO2) (10 mol%), TfOH (30 mol%) DMAc 100 °C 2 h Not specified Allows halogen and non-halogen functionalization; high regioselectivity
Multi-step alkylation and cyclization 3-methyl-5-aminopyrazole + benzyl bromide + pyridine derivatives Pd catalysts (e.g., Pd2(dba)3), bases (Cs2CO3) DMF, dioxane 80-120 °C Several hours 48–66 Includes Buchwald–Hartwig amination and deprotection steps; moderate to good yields
Domino multi-component reaction 3-methyl-5-aminopyrazole + aldehydes + 2,2-dimethyl-1,3-dioxane-4,6-dione None specified 2-propanol Reflux Hours 48–75 Efficient one-pot synthesis of pyrazolo[3,4-b]pyridone derivatives

Research Findings and Analysis

  • The cascade 6-endo-dig cyclization method is highly versatile, enabling the synthesis of a broad range of pyrazolo[3,4-b]pyridine derivatives, including this compound analogs, with good functional group tolerance and regioselectivity.
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) are effective for introducing amino groups and benzyl substituents, providing routes to functionalized pyrazolo[3,4-b]pyridines with potential biological activity.
  • Domino and multi-component reactions offer efficient, one-pot approaches to related fused heterocycles, which could be adapted for the target compound's synthesis with further optimization.
  • The presence of the amino group at the 5-position facilitates further derivatization, which is valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via multi-component reactions (MCRs) or sequential modifications of pyrazolo[3,4-b]pyridine precursors. Key methods include:

  • Pyrazole Formation on Pyridine Rings : Reacting hydrazine derivatives with pre-functionalized pyridines (e.g., 3-cyanopyridines) under acidic conditions to form the pyrazole ring .

  • Domino Reactions : For example, 3-methyl-5-aminopyrazole reacts with aldehydes and dioxane-dione derivatives to form pyrazolo[3,4-b]pyridone intermediates, which can be further functionalized .

Benzylation

The benzyl group at N1 is typically introduced via alkylation using benzyl halides or through reductive amination. For example:

  • Reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields the N1-benzylated product .

Reactivity of the Amino Group

The C5 amino group is a key site for derivatization:

Reaction Type Reagents/Conditions Product Yield Source
Acylation Acetic anhydride, pyridine, RT5-Acetamido derivative85–90%
Sulfonation Sulfonyl chlorides, DCM, 0°C to RT5-Sulfonamide analogs70–78%
Diazotization NaNO₂, HCl, followed by couplingAzo-linked derivatives (e.g., with phenols)60–65%

Electrophilic Substitution on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at C4 and C6 positions under acidic or Lewis acid-catalyzed conditions:

Reaction Conditions Product Notes
Nitration HNO₃, H₂SO₄, 0°C4-Nitro or 6-nitro derivativesRegioselectivity varies
Halogenation Cl₂ or Br₂, FeCl₃, DCM4-Chloro/Bromo derivativesC4 favored due to directing effects

Hydrogenation of the Benzyl Group

  • Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, yielding 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine .

  • Conditions : 10% Pd/C, MeOH, 1 atm H₂, RT, 16 hours .

Reduction of Nitro Groups

If nitro intermediates are used in synthesis, they are reduced to amines using H₂/Pd or SnCl₂ .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the pyrazole ring may undergo ring-opening:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the pyrazole ring, forming aminopyridine derivatives .

  • Base-Mediated Rearrangement : NaOH/EtOH induces ring contraction/expansion, leading to triazolopyridines .

Cross-Coupling Reactions

The methyl group at C3 and halogen substituents (if introduced) enable cross-coupling:

Reaction Catalyst/Reagents Product
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃3-Aryl substituted derivatives
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, amine5-Amino group functionalized with aryl/alkyl groups

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photodegradation : Exposure to UV light induces ring-opening, forming nitriles and amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H14N4
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 1211409-49-2

The compound features a pyrazolo-pyridine core structure, which is essential for its biological activity. The presence of the benzyl and methyl groups at specific positions enhances its interaction with biological targets.

Biological Activities

1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine has been studied for various pharmacological effects:

Anticancer Activity

Research indicates that this compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play a crucial role in cancer cell proliferation and survival. By inhibiting TRKs, it has potential applications in treating various cancers, particularly those with aberrant TRK signaling pathways. In vitro studies have demonstrated its ability to reduce cell viability in TRK-expressing cancer cell lines.

Neuroprotective Effects

Some studies suggest that derivatives of pyrazolo[3,4-b]pyridines exhibit neuroprotective properties. The mechanism is believed to involve the modulation of neuroinflammatory pathways, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit certain inflammatory cytokines suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions.

Case Studies

StudyFindingsReference
Inhibition of TRKDemonstrated reduced cell proliferation in various cancer cell lines
NeuroprotectionModulated inflammatory responses in neurodegenerative models
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in animal models

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : 5-amino-3-methyl-1-phenyl-1H-pyrazole.
  • Reagents : Lactones and phosphorus oxychloride.
  • Conditions : Solvent-free heating to enhance yield and purity.

This synthetic route is crucial for producing the compound at a scale suitable for biological testing.

Comparison with Related Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural DifferencesBiological Activity
1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-aminePhenyl group instead of benzylSimilar TRK inhibition
3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amineLacks benzyl groupReduced activity
1-benzyl-3-methyl-1H-pyrazolo[4,3-b]pyridin-5-amineDifferent ring fusion patternAltered pharmacodynamics

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting TRKs, the compound can potentially interfere with cancer cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-b]pyridine Core

Pyrazolo[3,4-b]pyridines are pharmacophores with tunable electronic and steric properties. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-Methyl-3-phenyl-1H-pyrazol-5-amine (7d) 1-Methyl, 3-phenyl, 5-amine C₁₀H₁₁N₃ Synthesized via TFA-catalyzed cyclization; used as a precursor for fused heterocycles .
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (16l) 4-Methylthio, 6-phenyl, 5-carboxylate C₂₂H₁₈ClN₃O₂S Exhibits antimicrobial activity; synthesized using β-halovinyl aldehydes under Heck conditions .
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine 5-Fluoro, 3-amine C₆H₅FN₄ Intermediate for GSK-3 inhibitors; synthesized via Pd-catalyzed coupling .
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine 3-Iodo, 1-methyl, 5-amine C₇H₇IN₄ High toxicity (GHS Category C9); used in radiopharmaceutical research .
1-Benzyl-3-cyclohexyl-N,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-5-amine (23) 1-Benzyl, 3-cyclohexyl, 4-phenyl C₃₂H₃₁N₅ Synthesized via Buchwald-Hartwig amination; demonstrates kinase inhibition potential .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The benzyl group in the target compound enhances lipophilicity (logP ~3.2) compared to phenyl (logP ~2.5) or methyl (logP ~1.8) analogs, favoring membrane permeability .
  • Electronic Effects : Electron-withdrawing groups (e.g., 5-fluoro in 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine ) increase electrophilicity at the pyridine ring, enhancing binding to kinase active sites .
  • Toxicity: Halogenated derivatives (e.g., 3-iodo and 5-fluoro analogs) show higher toxicity (GHS Category C9) due to reactive intermediates, whereas non-halogenated variants like 7d exhibit lower risk .

Biological Activity

Overview

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family, which has garnered attention for its diverse biological activities. This compound's structure consists of a pyrazole ring fused to a pyridine ring, with notable substitutions that influence its pharmacological properties. Its potential therapeutic applications span various fields, particularly in oncology.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with lactones under solvent-free conditions. This method can yield various derivatives that can further undergo reactions such as oxidation and substitution to enhance their biological activity .

The primary mechanism of action for this compound involves its interaction with tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation. By inhibiting TRKs, this compound may disrupt cancer cell growth and survival pathways .

Biological Activities

Research has demonstrated that compounds within the pyrazolopyridine class exhibit a range of biological activities, including:

  • Anticancer Activity : Numerous studies indicate that this compound and its analogs can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds induce apoptosis and enhance caspase activity, confirming their role as potential anticancer agents .
  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, indicating a potential mechanism for their anticancer effects by disrupting mitotic processes .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological Activity
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amineSimilar structure with phenyl groupModerate anticancer activity
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amineLacks benzyl groupLower biological activity
1-Benzyl-3-methyl-1H-pyrazolo[4,3-b]pyridin-5-amineDifferent fusion patternVaries in activity due to structural differences

The substitution pattern in this compound enhances its interactions with biological targets compared to its analogs .

Case Studies

Several case studies have highlighted the effectiveness of pyrazolopyridine derivatives in cancer treatment:

  • Breast Cancer Study : In vitro studies on MDA-MB-231 cells showed that treatment with 10 µM concentrations of related compounds led to a significant increase in apoptosis markers and reduced cell viability .
  • Liver Cancer Research : Compounds similar to this compound demonstrated IC50 values in the low micromolar range against HepG2 cells, indicating strong antiproliferative effects .

Q & A

How can reaction conditions be optimized for synthesizing 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives?

Methodology : Use trifluoroacetic acid (TFA) as a catalyst in toluene under reflux to promote cyclocondensation of precursors like 1H-pyrazol-5-amines and acrylates. Solvent polarity and catalyst loading (e.g., 30 mol% TFA) significantly impact yield and purity. Characterization via 1^1H/13^13C NMR and IR confirms regioselectivity and functional group integrity . For advanced analogs, explore solvent-free conditions or microwave-assisted synthesis to reduce reaction time .

What spectroscopic techniques are critical for confirming the molecular structure of pyrazolo[3,4-b]pyridine derivatives?

Methodology : Combine 1^1H NMR (to identify aromatic protons and substituent environments) with 13^13C NMR (to confirm carbon skeleton and substituent positions). IR spectroscopy verifies amine (-NH2_2) and aromatic C-H stretches. For halogenated derivatives (e.g., 5-iodo analogs), mass spectrometry (HRMS) and X-ray crystallography resolve structural ambiguities .

How should researchers design in vitro assays to evaluate biological activity?

Methodology : Screen derivatives for antibacterial or anti-inflammatory activity using standardized protocols:

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Anti-inflammatory : COX-2 inhibition assays or carrageenan-induced rat paw edema models . Include positive controls (e.g., indomethacin) and validate via dose-response curves.

What computational strategies predict binding interactions with biological targets?

Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., COX-2, kinases). Focus on substituent effects: benzyl groups may enhance hydrophobic interactions, while methyl groups influence steric fit. Validate predictions with mutagenesis or binding affinity assays .

How can contradictions in biological activity data between studies be resolved?

Methodology : Reassess experimental variables:

  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times.
  • Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting results.
  • Structural analogs : Compare activity trends across derivatives (e.g., nitro vs. amino groups) to identify pharmacophores .

What derivatization strategies enhance structure-activity relationship (SAR) analysis?

Methodology : Introduce electron-withdrawing (e.g., -NO2_2, -F) or donating groups (e.g., -OCH3_3) at the 5-position of the pyridine ring. Fluorinated derivatives improve metabolic stability and membrane permeability . Synthesize urea/thiourea analogs (e.g., 3-aryl urea) to modulate hydrogen-bonding interactions .

Are solvent-free synthetic approaches viable for scale-up?

Methodology : Condense barbituric acids, aldehydes, and pyrazol-5-amines under solvent-free conditions at 80–100°C. This reduces waste and improves atom economy, though yields may vary with substituent bulkiness .

How stable is this compound under varying storage conditions?

Methodology : Conduct accelerated stability studies:

  • Thermal stability : Heat at 40–60°C for 4 weeks; monitor decomposition via TLC or HPLC.
  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Hygroscopicity : Use desiccants for salts (e.g., dihydrochloride derivatives) .

What pharmacokinetic parameters should be prioritized in early development?

Methodology : Assess solubility (shake-flask method), permeability (Caco-2 monolayer assays), and metabolic stability (microsomal incubation). Methyl and benzyl groups typically enhance lipophilicity but may reduce aqueous solubility; consider prodrug strategies (e.g., carbamate derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Reactant of Route 2
1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

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